molecular formula C9H17N B13070743 6-Azaspiro[3.6]decane

6-Azaspiro[3.6]decane

Cat. No.: B13070743
M. Wt: 139.24 g/mol
InChI Key: BLGBRNWHHKDLGR-UHFFFAOYSA-N
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Description

6-Azaspiro[3.6]decane is a spirocyclic compound characterized by a nitrogen atom incorporated into its bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.6]decane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method is the [2,3]-Stevens rearrangement, which efficiently constructs the 6-azaspiro[4.5]decane skeleton . Additionally, radical cyclization reactions, such as those promoted by amidyl radicals, have been employed to synthesize similar spirocyclic systems .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the aforementioned synthetic routes. Industrial production would likely involve the use of scalable reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[3.6]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.6]decane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzymatic activities. These interactions can modulate various physiological processes, making the compound a potential lead for drug development .

Comparison with Similar Compounds

Uniqueness: 6-Azaspiro[3.6]decane is unique due to its specific ring size and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

6-azaspiro[3.6]decane

InChI

InChI=1S/C9H17N/c1-2-7-10-8-9(4-1)5-3-6-9/h10H,1-8H2

InChI Key

BLGBRNWHHKDLGR-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC2(C1)CCC2

Origin of Product

United States

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